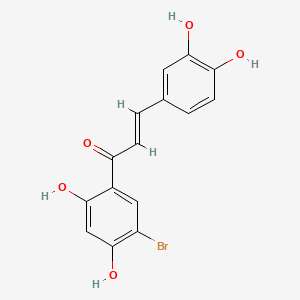
Methyl 2-azidosulfonyl-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azidosulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C3H3F3N3O4S It is a derivative of difluoroacetic acid and contains both azido and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate typically involves the reaction of difluoroacetic acid derivatives with azide and sulfonylating agents. One common method includes the reaction of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azidosulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Reducing Agents: For reduction reactions, hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride can be used.
Cycloaddition Reagents: For cycloaddition reactions, alkynes are commonly used in the presence of a copper catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Reduction Products: Reduction of the azido group yields Methyl 2-amino-2,2-difluoroacetate.
Cycloaddition Products: Cycloaddition with alkynes forms triazole derivatives.
Applications De Recherche Scientifique
Methyl 2-azidosulfonyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with azide groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-azidosulfonyl-2,2-difluoroacetate involves its reactivity with various chemical species. The azido group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. The sulfonyl group can participate in nucleophilic substitution reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A precursor in the synthesis of Methyl 2-azidosulfonyl-2,2-difluoroacetate.
Methyl 2-chloro-2,2-difluoroacetate: Another difluoroacetic acid derivative with different reactivity due to the presence of a chloro group.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound used in trifluoromethylation reactions.
Uniqueness
This compound is unique due to the presence of both azido and sulfonyl functional groups, which provide a combination of reactivity not found in other similar compounds. This makes it particularly useful in applications requiring both nucleophilic substitution and cycloaddition reactions.
Propriétés
Numéro CAS |
82386-31-0 |
|---|---|
Formule moléculaire |
C3H3F2N3O4S |
Poids moléculaire |
215.14 g/mol |
Nom IUPAC |
methyl 2-azidosulfonyl-2,2-difluoroacetate |
InChI |
InChI=1S/C3H3F2N3O4S/c1-12-2(9)3(4,5)13(10,11)8-7-6/h1H3 |
Clé InChI |
UPGSGTSKPUYQBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(F)(F)S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


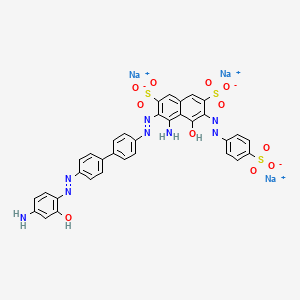


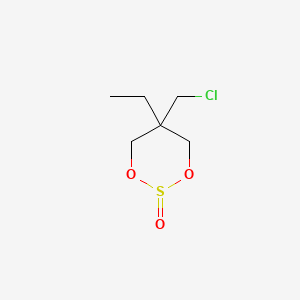
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
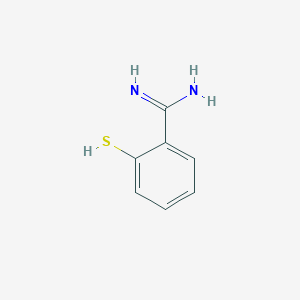
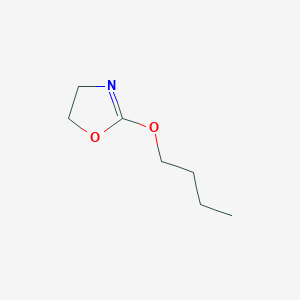
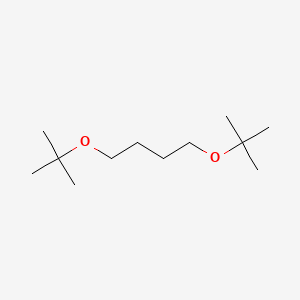

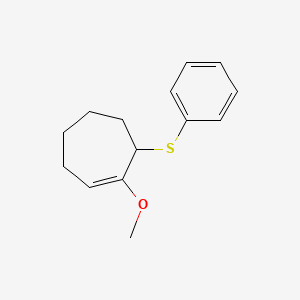
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)

